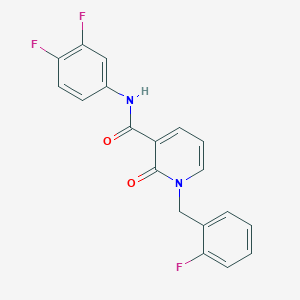

N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound is a pyridine-derived carboxamide featuring a 2-fluorobenzyl group at position 1 and a 3,4-difluorophenyl substituent on the carboxamide moiety. Its structure combines fluorinated aromatic rings with a dihydropyridine core, which may enhance metabolic stability and binding interactions in biological systems.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O2/c20-15-6-2-1-4-12(15)11-24-9-3-5-14(19(24)26)18(25)23-13-7-8-16(21)17(22)10-13/h1-10H,11H2,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKCXLVMEDWQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include fluorinating agents, catalysts, and solvents that facilitate the formation of the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

Medicine: The compound’s properties could be explored for developing new pharmaceuticals or therapeutic agents.

Industry: It may have applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby influencing cellular pathways and processes. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three classes of analogs based on substituents, core structure, and synthetic routes. Key findings are summarized in Table 1 and discussed below.

Key Observations

Core Structure Differences: The target compound’s 1,2-dihydropyridine core is less saturated than tetrahydropyrimidine () or purine () analogs. Tetrahydropyrimidine derivatives (e.g., compound 17 ) are synthesized via Biginelli reactions, while purine analogs () require alkylation and cyclization steps.

Substituent Effects :

- Fluorine vs. Chlorine : The 2-fluorobenzyl group in the target compound vs. 4-chlorobenzyl in ’s analog introduces differences in steric bulk and electronic effects. Fluorine’s smaller size and higher electronegativity may improve membrane permeability .

- Methoxy vs. t-Butyl Groups : Methoxymethyl (compound 17 ) and t-butyl ester (compound 19 ) substituents influence solubility and metabolic stability.

Synthetic Complexity :

- The target compound likely shares synthetic steps with ’s analog, such as carboxamide coupling and benzyl group alkylation. However, ’s purine derivatives require more specialized reagents (e.g., HMDS for cyclization).

Biological Implications :

- Fluorinated aromatic rings (common across all compounds) enhance resistance to oxidative metabolism, prolonging half-life .

- The dihydropyridine core may confer redox activity, unlike the purine or tetrahydropyrimidine analogs .

Notes

- Evidence Limitations: No direct biological data for the target compound were found in the provided evidence; comparisons rely on structural analogs and inferred properties.

- Synthetic Gaps : Detailed protocols for the target compound’s synthesis are unspecified, though methods from (e.g., LiHMDS-mediated couplings ) may apply.

- Structural Nuances : The 2-fluorobenzyl group’s ortho-substitution (vs. para in chloro analogs) could sterically hinder interactions with flat binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.